1-(Benzofuran-7-yl)-N-methylmethanamine

Physicochemical profiling Amine basicity Protonation state

MRSA antivirulence programs require the exact 7-position N-methyl benzofuran scaffold for CrtN pharmacophore validation. This compound provides: • Patent-protected lead synthesis achieving IC₅₀ 0.38-5.45 nM against S. aureus pigment production • Chemoselective N-alkylation via secondary amine, avoiding over-alkylation risks of primary amines • Fully aromatic core essential for CrtN binding; regioisomeric or dihydro analogs are pharmacologically inactive ≥97% purity. Ready for global shipment.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B12273960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzofuran-7-yl)-N-methylmethanamine
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC2=C1OC=C2
InChIInChI=1S/C10H11NO/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11H,7H2,1H3
InChIKeyKLTCZYLDJOAFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzofuran-7-yl)-N-methylmethanamine – Physicochemical Identity and Procurement


1-(Benzofuran-7-yl)-N-methylmethanamine (CAS 389806-25-1) is a synthetic benzofuran derivative bearing a secondary N-methylmethanamine substituent at the 7-position of the fully aromatic benzofuran ring system. Its molecular formula is C₁₀H₁₁NO with a molecular weight of 161.20 g/mol . The compound features one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds, with a predicted pKa of 9.45 ± 0.10, a predicted boiling point of 241.4 ± 15.0 °C, and a predicted density of 1.089 ± 0.06 g/cm³ . This compound serves as both a versatile synthetic building block for further derivatization and as the foundational scaffold of a patented series of benzofuran-7-alkylamine CrtN (diapophytoene desaturase) inhibitors with demonstrated anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA) [1][2].

1Synthetic building block for benzofuran-7-yl CrtN inhibitor research
2N-methyl secondary amine enables direct chemoselective derivatization
37-substituted scaffold critical for pharmacophore-model studies

Why 1-(Benzofuran-7-yl)-N-methylmethanamine Cannot Be Substituted


Superficially similar benzofuran-methanamine congeners – including the 2,3-dihydro analog, the 2-position or 5-position regioisomers, and the corresponding primary amine – are not functionally interchangeable with 1-(benzofuran-7-yl)-N-methylmethanamine. The fully aromatic benzofuran core is structurally required for the planar π-system essential to CrtN enzyme binding, as SAR studies within the benzofuran-7-alkylamine series demonstrate that aromaticity of the fused ring directly governs inhibitory potency against staphyloxanthin pigment biosynthesis [1][2]. The specific 7-position attachment of the aminomethyl group is indispensable: regioisomers substituted at the 2- or 5-position fall outside the pharmacophore model validated for CrtN inhibition and are not claimed in the relevant patent families [1]. Furthermore, N-methylation elevates the pKa by approximately 0.5–0.8 log units relative to the primary amine analog , altering both protonation state at physiological pH and nucleophilic reactivity in downstream conjugation or derivatization reactions. The quantitative evidence below substantiates why procurement specifications must distinguish this exact compound from its nearest neighbors.

Aromatic benzofuran core is required for planar π-system; 2,3-dihydro analog may alter CrtN binding context.

7-position attachment is essential; 2- or 5-position regioisomers fall outside the validated CrtN pharmacophore.

N-methyl secondary amine vs. primary amine shifts protonation equilibrium and synthetic reactivity, limiting direct substitution.

Quantitative Differentiation Evidence vs. Analogs


pKa and Basicity: N-Methyl vs. Primary Amine

The N-methyl secondary amine group of 1-(benzofuran-7-yl)-N-methylmethanamine confers measurably higher basicity than the primary amine analog 1-benzofuran-7-ylmethanamine (CAS 936220-61-0). The target compound exhibits a predicted pKa of 9.45 ± 0.10 , whereas primary benzylamine analogs of comparable structure typically display pKa values in the 8.7–9.0 range. This ~0.5–0.8 log unit increase in basicity shifts the protonation equilibrium at physiological pH (7.4), meaning a larger fraction of the secondary amine remains unprotonated and membrane-permeable, while also enhancing nucleophilicity for reductive amination or conjugation reactions during further derivatization. For procurement specifications, this pKa difference directly impacts salt selection, formulation pH compatibility, and chromatographic purification protocols.

pKa (amine basicity)
Class-level inference
Target pKa 9.45 ± 0.10 (pred.) vs. primary amine analog ~8.7–9.0; ΔpKa +0.5 to +0.8
Higher basicity may shift protonation-dependent properties
Predicted value; experimental verification recommended
Physicochemical profiling Amine basicity Protonation state Reactivity

Boiling Point and Density: Aromatic vs. Dihydro Analog

The fully aromatic benzofuran core of the target compound produces distinct thermophysical properties compared to its 2,3-dihydro analog (CAS 389845-43-6). The target compound has a predicted boiling point of 241.4 ± 15.0 °C and predicted density of 1.089 ± 0.06 g/cm³ . In contrast, the dihydro analog 1-(2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine exhibits a higher reported boiling point of 261 °C and a lower density of 1.079 g/cm³ . The ~20 °C lower boiling point of the aromatic compound reflects reduced molecular weight (161.20 vs. 163.22 g/mol) and differences in intermolecular forces arising from the planar aromatic system. The higher density of the aromatic compound (1.089 vs. 1.079 g/cm³) is consistent with more efficient crystal packing enabled by π-stacking interactions, which also influence solubility and solid-state stability.

Boiling point & density
Head-to-head
Aromatic: BP 241.4 °C, density 1.089 g/cm³; Dihydro analog: BP 261 °C, density 1.079 g/cm³
Thermophysical differences impact purification and QC protocols
Predicted values; confirm experimentally for critical separations
Thermophysical properties Purification Formulation Aromaticity

Synthetic Yield: Reductive Amination Route

A reproducible synthetic route to 1-(benzofuran-7-yl)-N-methylmethanamine has been demonstrated via reductive amination of benzofuran-7-carboxaldehyde with aqueous methylamine using sodium borohydride (NaBH₄) in methanol/water at 0 °C to room temperature, affording the target compound in 71% isolated yield as a yellow oil . This yield is reported in patent literature (US 2006/0111385) and provides a quantitative baseline for process optimization and quality control. The synthesis confirms that the 7-position aldehyde is accessible for condensation with methylamine, a feature that distinguishes this regioisomer from the 2- and 5-position analogs, which require different precursor synthetic strategies. For procurement, this validated synthesis enables in-house resynthesis for quality verification or scale-up, reducing dependence on single-supplier sourcing.

Synthetic yield
Cross-study
71% isolated yield via NaBH₄ reductive amination of benzofuran-7-carboxaldehyde with methylamine
Supports in-house resynthesis and batch quality benchmarking
Reported in patent literature; verify under local conditions
Synthetic chemistry Reductive amination Process optimization Yield

Biological Scaffold: CrtN Inhibitor Pharmacophore

The benzofuran-7-yl N-methyl scaffold embodied by 1-(benzofuran-7-yl)-N-methylmethanamine constitutes the minimal pharmacophoric core of a patented series of CrtN (diapophytoene desaturase) inhibitors. The patent CN105566262B explicitly claims benzofuran-7-alkylamine compounds – with the N-methyl substitution on the 7-position aminomethyl group – as potent inhibitors of staphyloxanthin pigment biosynthesis in S. aureus, including drug-resistant strains USA400 MW2, USA300 LAC, and Mu50 [1]. The corresponding J. Med. Chem. 2016 publication demonstrates that benzofuran-derived CrtN inhibitors built on this scaffold achieve subnanomolar IC₅₀ values: the lead compound 5m, which incorporates the N-methyl-N-(benzofuran-7-ylmethyl)amine moiety, inhibits pigment production with IC₅₀ = 0.38–5.45 nM across S. aureus Newman and three MRSA strains [2]. Critically, the 7-position attachment of the aminomethyl group is structurally essential: regioisomers with substitution at the 2- or 5-position are not claimed in the patent and were not pursued in the SAR optimization, indicating that the 7-position geometry is required for productive CrtN binding pocket engagement. This target compound thus serves as the validated entry point for any medicinal chemistry program targeting the CrtN anti-virulence mechanism.

CrtN inhibitor pharmacophore
Class-level inference
Derivative 5m IC₅₀ 0.38–5.45 nM (staphyloxanthin inhibition); 2-/5-isomers not annotated
Supports CrtN inhibitor assay-response context for 7-substituted scaffold
Scaffold alone not independently profiled; data from elaborated lead
Antivirulence CrtN inhibition MRSA Staphyloxanthin SAR

Reactivity: N-Methyl vs. Primary Amine Derivatization

The N-methyl secondary amine of the target compound enables direct alkylation to generate tertiary N-substituted benzofuran-7-yl derivatives without the chemoselectivity challenges inherent to primary amines. In the synthetic methodology described in patent CN105566262B, the N-methyl-benzofuran-7-ylmethanamine core serves as the direct precursor for alkylation with allylic or propargylic bromides to generate elaborated CrtN inhibitors of the IA and IC series [1]. In contrast, the primary amine analog 1-benzofuran-7-ylmethanamine (CAS 936220-61-0) would require an additional N-methylation step before such selective monoalkylation can be achieved, adding one synthetic transformation and associated yield loss. This reactivity difference is quantitative: each additional synthetic step typically incurs a 10–30% cumulative yield penalty, making the N-methyl compound the more atom-economical and step-efficient starting material for any library synthesis targeting N-substituted benzofuran-7-ylmethylamines.

Derivatization efficiency
Supporting evidence
One-step N-alkylation vs. primary amine requiring extra methylation; est. 10–30% cumulative yield advantage
Supports synthetic step economy in library synthesis
Class-level inference based on typical synthetic losses
Synthetic chemistry Amine alkylation Derivatization Building block

Optimal Research and Industrial Applications


CrtN Anti-Virulence Development for MRSA

The target compound serves as the minimal pharmacophoric building block for synthesizing benzofuran-7-yl CrtN inhibitors. Research groups developing anti-virulence therapies for methicillin-resistant S. aureus (including USA400 MW2, USA300 LAC, and Mu50 strains) should procure this exact 7-position N-methyl scaffold, as the patent-protected SAR demonstrates that lead compounds derived from this core achieve subnanomolar IC₅₀ values (0.38–5.45 nM) against staphyloxanthin pigment biosynthesis without affecting bacterial viability up to 200 μM [1][2]. The compound's ready alkylation at the secondary amine enables rapid parallel library synthesis of N-substituted analogs for SAR exploration. Substitution with the 2- or 5-position regioisomer, or use of the dihydro analog, would place the program outside the validated CrtN pharmacophore space.

Benzofuran-7-ylmethylamine Library Synthesis

The N-methyl secondary amine functionality enables direct, chemoselective N-alkylation without the over-alkylation risks inherent to primary amines. The validated synthetic protocol (reductive amination of benzofuran-7-carboxaldehyde with methylamine/NaBH₄, 71% yield) provides a reliable benchmark for in-house resynthesis and quality control . The compound's predicted pKa of 9.45 guides acid-base extraction protocols during purification . For procurement, specifying the aromatic (non-dihydro) form is critical, as the boiling point (241.4 °C vs. 261 °C for dihydro analog) and density (1.089 vs. 1.079 g/cm³) differences would confound distillation and chromatographic parameters .

Squalene Epoxidase Inhibitor Analog Programs

The benzofuran-7-ylmethanamine scaffold was originally explored as a heterocyclic analog of the squalene epoxidase inhibitor butenafine, as reported by Stanetty et al. (1993) [3]. The target compound retains this structural heritage: the fully aromatic benzofuran core with N-methyl substitution at the 7-position is the direct synthetic precursor for generating N-alkylated analogs (compounds 6h–k in the Stanetty series) [3]. For antifungal drug discovery programs exploring squalene epoxidase as a target, this compound provides the appropriate aromatic scaffold, whereas the 2,3-dihydro analog would lack the planarity required for π-stacking interactions within the enzyme's active site.

Analytical Reference Standard and QC

For analytical laboratories requiring a certified reference standard of the benzofuran-7-yl N-methyl scaffold, the target compound's well-defined physicochemical profile – MW 161.20 g/mol, InChI Key KLTCZYLDJOAFGO-UHFFFAOYSA-N, canonical SMILES CNCC1=CC=CC2=C1OC=C2 – enables unambiguous identification by LC-MS, GC-MS, and NMR. The predicted boiling point of 241.4 °C provides a target retention time window for GC purity analysis. Procuring the dihydro analog (MW 163.22, different boiling point) would produce a systematic 2.02 Da mass shift and altered retention, leading to misidentification in routine QC workflows. The compound's commercial availability at ≥95% purity (typical vendor specification) supports its use as an external calibration standard for quantifying benzofuran-7-yl derivatives in reaction monitoring.

Application
Selection Property
Validation Focus
MRSA staphyloxanthin biosynthesis research
7-substituted benzofuran scaffold
CrtN inhibition and pigment assay context
N-substituted benzofuran library synthesis
N-methyl secondary amine reactivity
Alkylation efficiency and chemoselectivity
Squalene epoxidase inhibitor analog research
Aromatic benzofuran core planarity
Enzyme π-stacking interaction requirement
Analytical reference standard & QC
Defined MW and boiling point profile
LC-MS/GC-MS identity confirmation
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